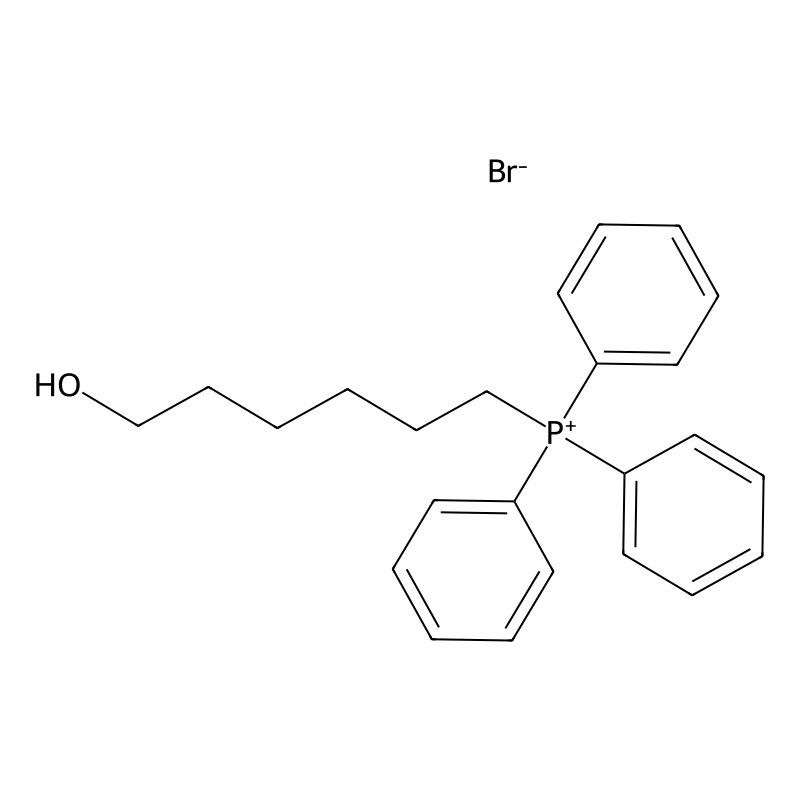

(6-hydroxyhexyl)triphenylphosphonium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-hydroxyhexyl)triphenylphosphonium bromide is a quaternary ammonium salt with the molecular formula C₂₄H₂₈BrOP and a CAS number of 68760-65-6. This compound features a triphenylphosphonium group attached to a hexyl chain that has a hydroxyl functional group at the sixth position. Its structure consists of a phosphorus atom bonded to three phenyl groups and one hydroxyhexyl group, making it an important compound in various chemical applications, particularly in organic synthesis and biological studies .

The compound is typically presented as a white to off-white solid, with properties including a melting point of approximately 180 °C and solubility in polar solvents. The presence of the hydroxyl group enhances its reactivity and solubility characteristics, making it suitable for specific applications in chemistry and biology .

- Drug delivery: The ability to interact with both hydrophobic and hydrophilic environments might allow (THP)Br to be used as a carrier molecule for drug delivery [].

- Mitochondrial targeting: The positive charge on the phosphonium group could facilitate the accumulation of (THP)Br in mitochondria, which are essential cellular organelles [].

Mitochondrial Targeting

One of the most studied applications of THPP bromide lies in its ability to target mitochondria, the powerhouses of cells. The lipophilic triphenylphosphonium moiety interacts with the negatively charged mitochondrial membrane, allowing THPP bromide to accumulate within these organelles. This property makes it a valuable tool for delivering therapeutic agents or probes specifically to mitochondria.

Studies have shown that THPP bromide can be conjugated with various cargos, including:

One significant reaction pathway includes the formation of phosphonium salts through the reaction of triphenylphosphine with N-bromosuccinimide, which serves as a halogenating agent. This reaction is crucial in carbohydrate chemistry, where the compound can be used to modify sugars or other carbohydrate derivatives.

Research indicates that (6-hydroxyhexyl)triphenylphosphonium bromide exhibits biological activity, particularly in its role as a mitochondrial targeting agent. The compound has been shown to accumulate in mitochondria due to its lipophilic nature and positive charge, which allows it to cross mitochondrial membranes effectively. This property makes it a candidate for drug delivery systems targeting mitochondrial dysfunctions .

Moreover, studies have suggested that this compound can have protective effects against oxidative stress in cellular models, potentially offering therapeutic benefits in conditions related to mitochondrial impairment .

The synthesis of (6-hydroxyhexyl)triphenylphosphonium bromide typically involves the following steps:

- Preparation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenylmagnesium bromide.

- Formation of Phosphonium Salt: The reaction between triphenylphosphine and 6-bromohexanol leads to the formation of (6-hydroxyhexyl)triphenylphosphonium bromide.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for research or industrial applications .

(6-hydroxyhexyl)triphenylphosphonium bromide finds applications across various fields:

- Organic Synthesis: Used as a reagent for modifying organic compounds, particularly in carbohydrate chemistry.

- Biological Research: Serves as a mitochondrial targeting agent for drug delivery systems aimed at treating diseases related to mitochondrial dysfunction.

- Chemical Probes: Utilized as a probe in biochemical assays to study cellular processes involving mitochondria .

Interaction studies involving (6-hydroxyhexyl)triphenylphosphonium bromide have focused on its ability to interact with cellular membranes and organelles. The compound's lipophilicity allows it to penetrate lipid bilayers effectively, leading to its accumulation in mitochondria. This characteristic has been exploited in studies examining mitochondrial dynamics and function under various physiological conditions.

Additionally, research has explored its interactions with reactive oxygen species and other cellular components, assessing its potential protective effects against oxidative damage .

Several compounds share structural similarities with (6-hydroxyhexyl)triphenylphosphonium bromide. These include:

- (4-hydroxybutyl)triphenylphosphonium bromide: Similar structure but with a shorter hydrocarbon chain.

- (8-hydroxyoctyl)triphenylphosphonium bromide: Features an extended hydrocarbon chain.

- Triphenylphosphine oxide: Lacks the hydroxyalkyl group but retains the triphenylphosphonium structure.

Comparison TableCompound Name Hydrocarbon Chain Length Unique Features (6-hydroxyhexyl)triphenylphosphonium bromide 6 Mitochondrial targeting (4-hydroxybutyl)triphenylphosphonium bromide 4 Shorter chain; less lipophilic (8-hydroxyoctyl)triphenylphosphonium bromide 8 Longer chain; increased hydrophobicity Triphenylphosphine oxide N/A Oxidized form; lacks hydrocarbon chain

| Compound Name | Hydrocarbon Chain Length | Unique Features |

|---|---|---|

| (6-hydroxyhexyl)triphenylphosphonium bromide | 6 | Mitochondrial targeting |

| (4-hydroxybutyl)triphenylphosphonium bromide | 4 | Shorter chain; less lipophilic |

| (8-hydroxyoctyl)triphenylphosphonium bromide | 8 | Longer chain; increased hydrophobicity |

| Triphenylphosphine oxide | N/A | Oxidized form; lacks hydrocarbon chain |

The uniqueness of (6-hydroxyhexyl)triphenylphosphonium bromide lies in its specific chain length and hydroxyl functional group, which enhance its biological activity and application potential compared to similar compounds .